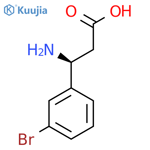

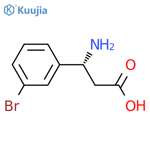

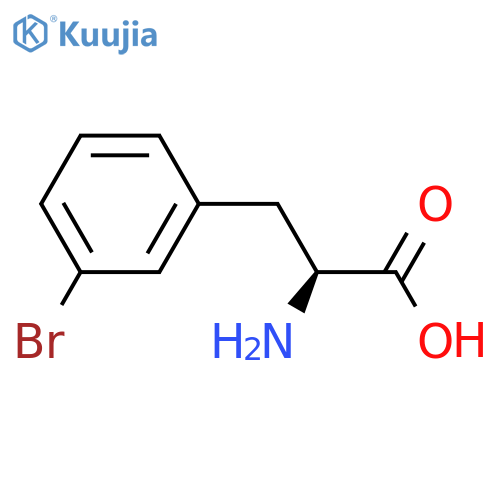

Cas no 82311-69-1 (3-Bromo-L-phenylalanine)

3-Bromo-L-phenylalanine Propiedades químicas y físicas

Nombre e identificación

-

- (S)-2-Amino-3-(3-bromophenyl)propanoic acid

- 3-Bromo-L-phenylalanine

- 3-Br-L-Phe-OH

- H-Phe(3-Br)-OH

- L-3-Bromophe

- L-3-Bromophenylalanine

- (2S)-2-amino-3-(3-bromophenyl)propanoic acid

- (L)-3-Bromophenyl alanine

- 3-Br-Phe-OH

- 3-Bromo-L-phenylalanine (ACI)

- (S)-2-Amino-3-(3-bromophenyl)propanoicacid

- HY-W008183

- PD196538

- 82311-69-1

- L-Phenylalanine, 3-bromo-

- CS-W008183

- DTXSID50376126

- (S)-2-AMINO-3-(3-BROMOPHENYL)PROPIONIC ACID

- 3-Bromo-L-phenylalanine, 95%

- 6CV

- FS-1311

- EN300-384090

- 3-bromo-phenylalanine

- AMY4445

- L-3-BR-PHE-OH

- AC-5854

- A5332

- CHEMBL3809682

- J-300373

- SCHEMBL44027

- (L)-Bromophenyl alanine

- GDMOHOYNMWWBAU-QMMMGPOBSA-N

- AKOS012010389

- (S)-2-amino-3-(3-bromophenyl)propanoic acid;(S)-3-(3-BROMOPHENYL)-BETA-ALANINE

- MFCD06659110

- DB-068233

- DA-49571

- 3-Bromophenylalanine

-

- MDL: MFCD06659110

- Renchi: 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

- Clave inchi: GDMOHOYNMWWBAU-QMMMGPOBSA-N

- Sonrisas: C(C1C=CC=C(Br)C=1)[C@H](N)C(=O)O

Atributos calculados

- Calidad precisa: 242.98949g/mol

- Carga superficial: 0

- XLogP3: -0.8

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 3

- Masa isotópica única: 242.98949g/mol

- Masa isotópica única: 242.98949g/mol

- Superficie del Polo topológico: 63.3Ų

- Recuento de átomos pesados: 13

- Complejidad: 187

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.588

- Punto de fusión: 227-232°C

- Punto de ebullición: 368.4°C at 760 mmHg

- Punto de inflamación: 368.4 °C at 760 mmHg

- Coeficiente de distribución del agua: Slightly soluble in water.

- PSA: 63.32000

- Logp: 2.10380

- Rotación específica: +5° (c=4 in 1N NaOH)

3-Bromo-L-phenylalanine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condiciones de almacenamiento:Store at room temperature

3-Bromo-L-phenylalanine Datos Aduaneros

- Código HS:2922499990

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3-Bromo-L-phenylalanine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384090-0.5g |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid |

82311-69-1 | 95% | 0.5g |

$19.0 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027730-250mg |

3-Bromo-L-phenylalanine |

82311-69-1 | 97% | 250mg |

¥1007 | 2021-08-25 | |

| ChemScence | CS-W008183-10g |

3-Bromo-L-phenylalanine |

82311-69-1 | 99.80% | 10g |

$47.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D628804-25g |

3-Bromo-L-phenylalanine |

82311-69-1 | 97% | 25g |

$1200 | 2024-06-05 | |

| abcr | AB280404-100 g |

3-Bromo-L-phenylalanine, 95%; . |

82311-69-1 | 95% | 100g |

€791.50 | 2022-06-11 | |

| abcr | AB280404-5g |

3-Bromo-L-phenylalanine, 95% (H-L-Phe(3-Br)-OH); . |

82311-69-1 | 95% | 5g |

€86.90 | 2024-04-15 | |

| Enamine | EN300-384090-50.0g |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid |

82311-69-1 | 95% | 50.0g |

$339.0 | 2024-06-05 | |

| Enamine | EN300-384090-100.0g |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid |

82311-69-1 | 95% | 100.0g |

$602.0 | 2024-06-05 | |

| AAPPTec | UHF166-1g |

H-Phe(3-Br)-OH |

82311-69-1 | 1g |

$100.00 | 2024-07-19 | ||

| Apollo Scientific | OR925479-5g |

3-Bromo-L-phenylalanine |

82311-69-1 | 97% | 5g |

£32.00 | 2025-02-20 |

3-Bromo-L-phenylalanine Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Acetic acid ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

2.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform , Toluene , Water ; 72 h, -40 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 100 °C

Synthetic Routes 6

Synthetic Routes 7

1.2 5 min, 99 °C

Synthetic Routes 8

2.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ; 24 h, pH 10, 30 °C

2.2 5 min, 99 °C

Synthetic Routes 9

2.1 Catalysts: Chymotrypsin Solvents: Water

Synthetic Routes 10

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 100 °C

Synthetic Routes 11

1.2 Reagents: Hydrochloric acid Solvents: Benzene , Water

2.1 Reagents: Hydrochloric acid Solvents: Methanol

3.1 Catalysts: Chymotrypsin Solvents: Water

Synthetic Routes 12

2.1 Catalysts: Phenylalanine ammonia-lyase , Aminomutase, phenylalanine 2,3- Solvents: Water ; 24 h, pH 8, 30 °C

Synthetic Routes 13

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 1.5, 30 °C

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 48 h, pH 10, 30 °C

2.2 Reagents: Sulfuric acid Solvents: Water ; pH 1.5, 30 °C

3-Bromo-L-phenylalanine Raw materials

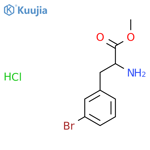

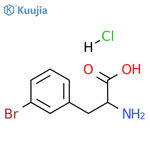

- 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride

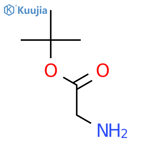

- tert-Butyl 2-aminoacetate

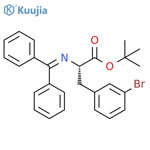

- N-(Diphenylmethylene)glycine tert-butyl ester

- N-(Diphenylmethylene)aminoacetonitrile

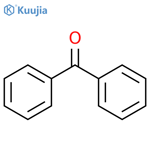

- Benzophenone

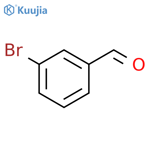

- 3-Bromobenzaldehyde

- Methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride

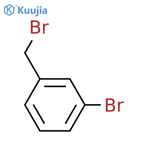

- 3-Bromobenzyl bromide

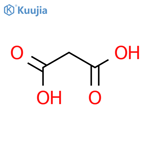

- propanedioic acid

- (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid

- L-Phenylalanine, 3-bromo-N-(diphenylmethylene)-, 1,1-dimethylethyl ester

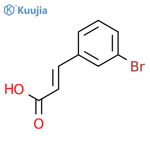

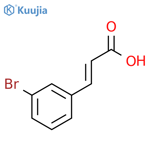

- 3-Bromocinnamic acid

- 3-Bromocinnamic acid

3-Bromo-L-phenylalanine Preparation Products

3-Bromo-L-phenylalanine Literatura relevante

-

1. Harnessing the potential of natural products in drug discovery from a cheminformatics vantage pointTiago Rodrigues Org. Biomol. Chem. 2017 15 9275

-

2. Tritiated peptides. Part 3. Synthesis of [4-3H-Phe7]-β-corticotrophin-(1–24)-tetracosapeptideDerek E. Brundish,Roy Wade J. Chem. Soc. Perkin Trans. 1 1976 2186